Lipophilicity Enhancement: 3-Isopropyl Substitution Increases Computed XLogP3 by 1.2 Log Units Versus the Unsubstituted Parent Scaffold
The 3-isopropyl substituent on 2-methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one confers significantly increased lipophilicity compared to the unsubstituted parent 2-methylquinolin-4(1H)-one scaffold. Computed XLogP3 values indicate a shift from 1.9 (parent) to 3.1 (3-isopropyl derivative), a difference of +1.2 log units [1][2]. This magnitude of lipophilicity shift places the compound in a meaningfully different partition coefficient range, with implications for membrane permeability, protein binding, and metabolic susceptibility. The LogD at pH 7.4 for the 3-isopropyl derivative is computed to be 3.28, consistent with the molecule existing predominantly in its neutral form at physiological pH [3]. By comparison, 2-methyl-3-phenylquinolin-4(1H)-one (CAS 5350-61-8) has a molecular weight of approximately 235.28 g/mol and a larger aromatic surface area, representing a distinct alternative with different solubility and permeability characteristics .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (PubChem computed); LogD (pH 7.4) = 3.28; Log P = 3.28 |
| Comparator Or Baseline | 2-Methylquinolin-4(1H)-one (parent, CAS 607-67-0): XLogP3 = 1.9. 2-Methyl-3-phenylquinolin-4(1H)-one: MW ~235.28 (larger, aromatic 3-substituent) |
| Quantified Difference | ΔXLogP3 = +1.2 log units (target vs. unsubstituted parent). ΔMW = +42.08 g/mol (target vs. parent). |
| Conditions | Computed properties using PubChem XLogP3 3.0 algorithm and Cactvs 3.4.8.18; pKa and LogD from ChemBase/JChem |
Why This Matters
A 1.2 log unit difference in lipophilicity can translate to orders-of-magnitude differences in membrane partitioning and oral absorption potential, making the 3-isopropyl derivative a distinctly different tool compound from the unsubstituted parent for permeability or distribution studies.
- [1] PubChem CID 16090637: 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one, XLogP3 = 3.1. View Source
- [2] PubChem CID 69089: 2-Methylquinolin-4-ol (2-methylquinolin-4(1H)-one), XLogP3 = 1.9. View Source
- [3] ChemBase CBID 249107: Computed LogD (pH 7.4) = 3.28, Log P = 3.28, pKa = 11.7 for 2-methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one. View Source
